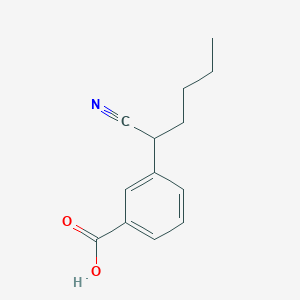
3-(1-Cyanopentyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyanopentyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopentyl)benzoic acid typically involves the introduction of a cyanopentyl group to a benzoic acid derivative. One common method involves the reaction of a benzoic acid derivative with a cyanide source under specific conditions. For example, the preparation of similar compounds often involves the use of sodium cyanide, which is highly toxic and requires careful handling .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, such as cyanomethyl benzoic acid methyl ester, followed by further reactions to introduce the cyanopentyl group .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanopentyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position in alkylbenzenes is particularly reactive and can be oxidized to form benzoic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Bromination: Benzylic bromination using reagents like N-bromosuccinimide (NBS) is a common reaction for compounds with benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for the oxidation of alkylbenzenes.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanide (NaCN) or other nucleophiles.
Bromination: NBS is used for benzylic bromination under radical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids .
Scientific Research Applications
3-(1-Cyanopentyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Cyanopentyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, benzoic acid derivatives are known to undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted . This process involves the binding of the compound to amino acids, facilitating their excretion and reducing ammonia levels .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
64379-77-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(1-cyanopentyl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-5-12(9-14)10-6-4-7-11(8-10)13(15)16/h4,6-8,12H,2-3,5H2,1H3,(H,15,16) |
InChI Key |
XEEDMLWARBMYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


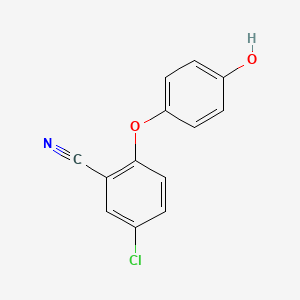

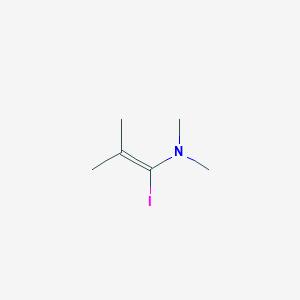
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
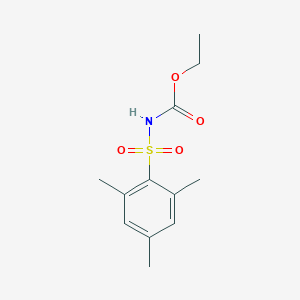
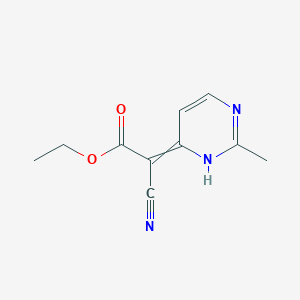
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
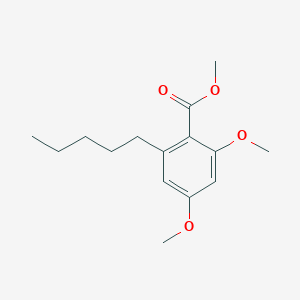
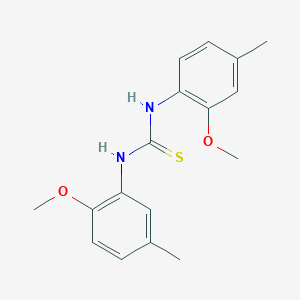
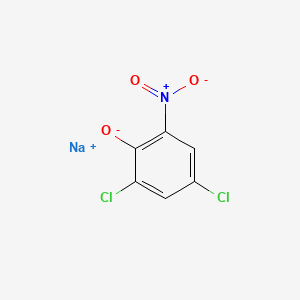
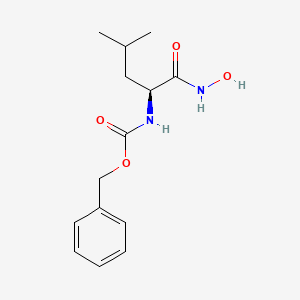
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
